Cas no 2137611-05-1 (3-Methyl-1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic acid)
![3-Methyl-1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic acid structure](https://www.kuujia.com/scimg/cas/2137611-05-1x500.png)
3-Methyl-1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylcyclobutane-1-carboxylic acid
- 3-Methyl-1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic acid
-
- Inchi: 1S/C17H23NO4/c1-11-9-17(10-11,14(19)20)12-5-7-13(8-6-12)18-15(21)22-16(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,20)
- InChI Key: UJVYJFSLUYGZMM-UHFFFAOYSA-N
- SMILES: OC(C1(C2C=CC(=CC=2)NC(=O)OC(C)(C)C)CC(C)C1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 426
- Topological Polar Surface Area: 75.6
- XLogP3: 3.1
3-Methyl-1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-364132-1.0g |
1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylcyclobutane-1-carboxylic acid |
2137611-05-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-364132-0.5g |
1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylcyclobutane-1-carboxylic acid |
2137611-05-1 | 0.5g |
$1426.0 | 2023-03-02 | ||
Enamine | EN300-364132-10.0g |
1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylcyclobutane-1-carboxylic acid |
2137611-05-1 | 10.0g |
$6390.0 | 2023-03-02 | ||
Enamine | EN300-364132-5.0g |
1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylcyclobutane-1-carboxylic acid |
2137611-05-1 | 5.0g |
$4309.0 | 2023-03-02 | ||
Enamine | EN300-364132-0.1g |
1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylcyclobutane-1-carboxylic acid |
2137611-05-1 | 0.1g |
$1307.0 | 2023-03-02 | ||
Enamine | EN300-364132-0.25g |
1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylcyclobutane-1-carboxylic acid |
2137611-05-1 | 0.25g |
$1366.0 | 2023-03-02 | ||
Enamine | EN300-364132-2.5g |
1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylcyclobutane-1-carboxylic acid |
2137611-05-1 | 2.5g |
$2912.0 | 2023-03-02 | ||
Enamine | EN300-364132-0.05g |
1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylcyclobutane-1-carboxylic acid |
2137611-05-1 | 0.05g |
$1247.0 | 2023-03-02 |
3-Methyl-1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic acid Related Literature
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
Additional information on 3-Methyl-1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic acid
Professional Introduction to 3-Methyl-1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic Acid (CAS No. 2137611-05-1)
3-Methyl-1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2137611-05-1, represents a fusion of structural complexity and potential biological activity, making it a subject of intense research interest. The molecular architecture of this compound incorporates several key functional groups, including an amide linkage and a cyclobutane ring, which contribute to its distinctive chemical properties and reactivity.
The presence of a cyclobutane moiety in the molecular structure is particularly noteworthy, as cycloalkanes are known for their ability to modulate the conformational flexibility of molecules. In the context of drug design, the cyclobutane ring can serve as a rigid scaffold, helping to stabilize the three-dimensional structure of bioactive molecules. This rigidity can be advantageous in terms of improving binding affinity to biological targets, such as enzymes or receptors. Furthermore, the incorporation of a phenyl ring with an amide substituent enhances the compound's potential to interact with biological systems through hydrogen bonding and hydrophobic interactions.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the structural and functional properties of such complex molecules with greater precision. The use of high-throughput virtual screening techniques has facilitated the identification of novel pharmacophores within this class of compounds. For instance, studies have demonstrated that derivatives of 3-Methyl-1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic acid exhibit promising activity against various therapeutic targets, including kinases and proteases. These findings underscore the importance of this compound as a potential lead molecule in drug discovery efforts.
The synthesis of 3-Methyl-1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key synthetic route typically begins with the formation of the cyclobutane core through ring-closing metathesis or other cyclization reactions. Subsequent functionalization steps introduce the amide group and the phenyl substituent, which are critical for achieving the desired biological activity. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to enhance the efficiency and selectivity of these transformations.
In terms of biological activity, preliminary studies on 3-Methyl-1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic acid have revealed intriguing properties that warrant further investigation. The amide group within the molecule is known to participate in hydrogen bonding interactions, which are crucial for binding to biological targets. Additionally, the phenyl ring can engage in π-stacking interactions, further enhancing binding affinity. These features make this compound a promising candidate for developing novel therapeutic agents with improved pharmacokinetic profiles.
The role of computational modeling in understanding the pharmacological properties of 3-Methyl-1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic acid cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into how this compound interacts with its biological targets at an atomic level. These studies have helped researchers identify key residues on the target proteins that are critical for binding and have guided the design of more potent derivatives.
Looking ahead, future research on 3-Methyl-1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic acid is likely to focus on optimizing its pharmacological properties through structure-based drug design approaches. By leveraging cutting-edge technologies such as artificial intelligence and machine learning, researchers aim to accelerate the discovery process and identify new analogs with enhanced efficacy and reduced side effects. The integration of experimental data with computational predictions will be essential in realizing these goals.
The broader implications of this research extend beyond individual compounds to encompass advancements in medicinal chemistry as a whole. The development of novel scaffolds like 3-Methyl-1-[4-[(2-methylpropan-2-yloxy carbonylamino)]phenyl)cyclobutane -1-carboxylic acid exemplifies how interdisciplinary approaches can lead to innovative solutions in drug discovery. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases and improving patient outcomes.
2137611-05-1 (3-Methyl-1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic acid) Related Products
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)




